molecular formula C7H7NO2 B146086 Phenyl carbamate CAS No. 622-46-8

Phenyl carbamate

Cat. No.: B146086
CAS No.: 622-46-8
M. Wt: 137.14 g/mol
InChI Key: BSCCSDNZEIHXOK-UHFFFAOYSA-N
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Description

Phenyl carbamate is an organic compound with the chemical formula C7H7NO2. It is a derivative of carbamic acid where the hydrogen atom is replaced by a phenyl group. This compound is known for its stability and versatility in various chemical reactions and applications.

Mechanism of Action

Target of Action

Phenyl carbamate, like other carbamates, is known to interact with various targets. One of the primary targets of carbamates is the hypothalamic–pituitary–adrenal axis (HPA axis) . They can disrupt gonadotropin-releasing hormone (GnRH) biosynthesis and GnRH mediated signalling in immune cells . Carbamates are also designed to make drug-target interactions through their carbamate moiety .

Mode of Action

This compound interacts with its targets primarily through hydrogen bonding . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to have antioxidant activity against HO • and HOO • radicals . The enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism and nitrogen assimilation are some of the conserved themes in metabolic pathways affected by this compound .

Pharmacokinetics

Carbamates, including this compound, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to have excellent HO • radical scavenging activity in the gas phase, water, and pentyl ethanoate solvents . It also has the potential to increase global O-N-acetylglucosamine (GlcNAc) levels, which can lead to a variety of effects including insulin resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its radical scavenging activity varies depending on the environment, with excellent activity observed in the gas phase, water, and pentyl ethanoate solvents . Being hydrophobic, this compound can get adsorbed onto soil particles, leading to its accumulation .

Biochemical Analysis

Biochemical Properties

Phenyl carbamate is known for its ability to modulate inter- and intramolecular interactions with target enzymes or receptors . It has a carbamate functionality that is related to amide-ester hybrid features, displaying very good chemical and proteolytic stabilities . This functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to prevent the assembly of microtubules, increase the number of functional polar bodies, and affect the orientation of microtubules in O. cardiacum . It also has the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It participates in hydrogen bonding through the carboxyl group and the backbone NH . It also has the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been found that the carbamate functionality of this compound displays very good chemical and proteolytic stabilities . This suggests that this compound has a good degree of stability, which could have implications for its long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, carbamate pesticides have been shown to have varying effects at different dosages . These effects can include alterations in the immune response, hypersensitivity reactions, and some autoimmune diseases .

Metabolic Pathways

This compound is involved in various metabolic pathways. Microbes, specifically bacteria, have adapted to the presence of carbamate compounds by evolving degradation pathways . These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Studies on related compounds suggest that carbamates can localize to various subcellular compartments. For instance, certain phenylalanine ammonia-lyases, which are key enzymes in the phenylpropanoid pathway for the synthesis of flavones, have been found to localize to the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl carbamate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the oxidative carbonylation of aniline or the methoxycarbonylation of aniline with dimethyl carbonate using lead compounds as catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Phenyl carbamate is unique compared to other carbamates due to its phenyl group, which imparts specific chemical properties and reactivity:

This compound’s versatility and stability make it a valuable compound in various fields of research and industry. Its unique properties and wide range of applications highlight its importance in modern chemistry and related disciplines.

Properties

IUPAC Name

phenyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCCSDNZEIHXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211237
Record name Phenyl carbamate
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-46-8
Record name Phenyl carbamate
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Record name Phenyl carbamate
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Record name Phenyl carbamate
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Record name Phenyl carbamate
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Record name Phenyl carbamate
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Record name PHENYL CARBAMATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 1-[4-(4-amino-thiazol-2-yl)-piperidin-1-yl]-2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-ethanone (80 mg, 0.21 mmol) in dichloromethane (5 mL) is added diisopropylethylamine (0.053 mL, 0.25 mmol), and subsequently phenylchloroformate (0.033 mL, 0.21 mmol) at 0° C. After stirring overnight at RT, solvents are evaporated under reduced pressure and the residue is purified by column chromatography on silica gel (ethyl acetate/heptane 7:3) to give 2-{1-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetyl]-piperidin-4-yl}-thiazol-4-yl)-carbamic acid phenyl ester (Compound No. I.g.023, 71 mg, 67%). 1H-NMR (400 MHz, CDCl3): δ=1.57-1.78 (m, 2H), 2.08-2.19 (m, 2H), 2.22 (s, 3H), 2.75-2.81 (m, 1H), 3.05-3.20 (m, 2H), 3.95-3.99 (m, 1H), 4.44-4.52 (m, 1H), 4.83-4.98 (2d, 2H, diastereotopic protons), 6.25 (s, 1H), 7.05-7.20 (m, 3H), 7.29-7.38 (m, 2H), 7.95 (br, 1H). MS: m/z=494 (M+1).
Name
1-[4-(4-amino-thiazol-2-yl)-piperidin-1-yl]-2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-ethanone
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80 mg
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0.033 mL
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Synthesis routes and methods IV

Procedure details

A cold (3° C. to 5° C.) solution of the product of example 15 (30 mg, 0.14 mmol) and pyridine (0.014 ml, 0.17 mmol) in THF (0.7 ml) was treated with phenyl chloroformate (0.018 ml, 0.145 mmol). After stirring at RT for 2 h, the reaction was partitioned in ethyl acetate and buffer (pH 7.2). The organic layer was dried (brine, Na2SO4) and concentrated to give 43 mg of phenyl carbamate.
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0.7 mL
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Synthesis routes and methods V

Procedure details

A solution of 3-[3-(4-fluoro-phenoxy)-azetidin-1-yl]-propylamine (0.05 g, 0.223 mmol), phenylchloroformate (0.056 ml, 0.446 mmol) and dimethylaminopyridine (0.027 g, 0.223 mmol) in dichloromethane (4 ml) is stirred at ambient temperature for 24 hours. The reaction mixture is evaporated and the crude product purified by flash silica chromatography (elution 5:95 methanol/dichloromethane) to afford 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propyl)-carbamic acid phenyl ester. [MH]+ 344.9.
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0.05 g
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0.056 mL
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0.027 g
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do phenyl carbamate insecticides interact with their target in insects?

A1: this compound insecticides, like many other carbamate insecticides, exert their effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] This inhibition occurs when the carbamate molecule binds to the active site of AChE, forming a carbamylated enzyme. [] This process disrupts the breakdown of acetylcholine, a neurotransmitter, leading to its accumulation at nerve synapses and subsequent overstimulation of the nervous system, ultimately resulting in insect death.

Q2: Are there other biological targets for phenyl carbamates besides acetylcholinesterase?

A2: Yes, research indicates that certain phenyl carbamates can also inhibit bile salt-dependent lipase, an enzyme involved in lipid digestion. [] This inhibition is thought to occur through a mechanism-based process where the carbamate forms a stable adduct with the enzyme's active site. [] Studies have shown that the length of the N-alkyl chain on the this compound significantly influences its potency against this enzyme. []

Q3: What are the effects of O-Isopropyl N-Phenyl Carbamate on plant growth?

A3: O-Isopropyl N-Phenyl Carbamate exhibits growth-regulating effects on both monocotyledonous (e.g., cereals, grasses) and dicotyledonous plants. [] These effects include inhibition of root and shoot elongation, swelling of coleoptilar regions in monocots, and abnormal cytological behavior such as interrupted mitotic cycles and multinucleate cell formation. []

Q4: What is the basic structure of a this compound?

A4: A this compound molecule consists of a phenyl ring (C6H5) directly bonded to the oxygen atom of a carbamate functional group (-OCONH2). This carbamate group can be further substituted at the nitrogen atom with various groups (R), leading to a diverse range of this compound derivatives.

Q5: How can I differentiate various this compound derivatives using spectroscopic techniques?

A5: Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing phenyl carbamates. [, ] IR spectroscopy can identify the carbamate functional group by characteristic stretching vibrations of the C=O, C-N, and N-H bonds. [] NMR spectroscopy provides detailed information about the arrangement of hydrogen and carbon atoms within the molecule, helping determine the position and nature of substituents on the phenyl ring and the carbamate nitrogen. []

Q6: How does the stability of phenyl carbamates in biological systems impact their potential as drug candidates?

A6: The stability of phenyl carbamates in biological environments, such as blood serum, is a critical factor in their development as therapeutic agents. [] Studies have shown that the stability of bisphosphonate-conjugated antibiotics, some of which incorporate this compound linkers, can significantly influence their efficacy in eradicating bacterial biofilms. [] The type of linker used to conjugate the bisphosphonate and the antibiotic, whether it's a more labile O-phenyl carbamate or a more stable N-phenyl carbamate, significantly affects the release kinetics and thus the effectiveness of the antibiotic. []

Q7: How are phenyl carbamates used in the synthesis of methylene diphenyl diisocyanate (MDI)?

A7: Phenyl carbamates, particularly methyl N-phenyl carbamate (MPC), serve as key intermediates in the non-phosgene synthesis of MDI, a crucial component in polyurethane production. [, ] This approach is environmentally advantageous as it avoids the use of phosgene, a highly toxic compound. [, ]

Q8: Can you explain the role of heterogeneous catalysts in synthesizing methyl N-phenyl carbamate (MPC)?

A8: Heterogeneous catalysts, like Zn/Al/Pb mixed oxides, have shown promise in facilitating the synthesis of MPC from aniline and dimethyl carbonate. [] These catalysts offer advantages like reusability and easier separation from the reaction mixture compared to homogeneous catalysts. [] The activity of these catalysts is influenced by factors such as the specific surface area, pore size distribution, and the strength and type of active sites present. []

Q9: How has computational chemistry been applied to study phenyl carbamates?

A9: Computational methods have been employed to investigate the relationship between the structure of carbamates and thiocarbamates, including phenyl carbamates, and their anticancer activity. [] These studies often involve creating quantitative structure-activity relationship (QSAR) models. [] QSAR models correlate molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, with their biological activity. [] These models can then be used to predict the activity of novel carbamate derivatives and guide the design of more potent anticancer agents.

Q10: How does the substitution pattern on the phenyl ring influence the biological activity of phenyl carbamates?

A10: Research indicates that the position and nature of substituents on the phenyl ring significantly impact the biological activity of phenyl carbamates. [, ] For instance, in a study on the insecticidal activity of phenyl carbamates against houseflies, it was found that meta-alkyl substituted derivatives generally exhibited higher toxicity compared to ortho- and para-alkyl substituted derivatives. [] Specifically, N-methyl-3-isopropyl this compound displayed the highest toxicity among the monoalkyl substituted phenyl carbamates tested. []

Q11: Does modifying the carbamate nitrogen in this compound insecticides affect their activity?

A11: Yes, modifications to the nitrogen substituent of phenyl carbamates can drastically alter their interaction with biological targets. [] In studies on bile-salt-dependent lipase inhibition, N-alkyl substituted phenyl carbamates demonstrated inhibitory activity, while O-alkyl substituted counterparts showed no recognition by the enzyme. [] Furthermore, the length of the N-alkyl chain directly correlated with inhibitory potency, highlighting the importance of structural elements around the carbamate nitrogen for target binding and activity. []

Q12: What strategies can be used to enhance the stability or solubility of this compound compounds?

A12: Improving the stability and solubility of this compound compounds, especially in aqueous environments, is crucial for their application in various fields. One strategy involves introducing hydrophilic groups, such as this compound moieties, into the molecule. [] This approach proved effective in enhancing the water solubility and reducing the soil adsorption of Avermectin B1a, a potent but poorly soluble nematicide. []

Q13: What are the general considerations for the safe handling and disposal of this compound compounds?

A13: Given the potential biological activity of phenyl carbamates, handling these compounds requires appropriate safety measures. It is crucial to consult and adhere to the safety data sheets provided by the manufacturer. [] General laboratory safety practices, including wearing appropriate personal protective equipment like gloves and safety glasses, working in well-ventilated areas, and avoiding contact with skin or eyes, should always be followed. Disposal of phenyl carbamates should comply with local regulations and guidelines for chemical waste management.

Q14: How does the introduction of this compound groups impact the pharmacokinetic properties of a drug?

A14: Incorporating this compound groups into a drug molecule can significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. [] For example, attaching this compound to Avermectin B1a led to a reduction in its soil adsorption coefficient, suggesting alterations in its distribution and potentially enhancing its bioavailability. [] Such modifications require careful evaluation to ensure the desired pharmacokinetic behavior for optimal therapeutic efficacy.

Q15: Can you provide examples of in vivo models used to study the efficacy of this compound derivatives?

A15: ** Researchers utilize various in vivo models to assess the efficacy of this compound derivatives. One study investigated the effectiveness of bisphosphonate-conjugated antibiotics, incorporating this compound linkers, in a mouse model of Staphylococcus aureus bone infection. [] This model allowed for evaluating the ability of these conjugates to eradicate bacterial biofilms on bone surfaces, demonstrating the potential of this approach for treating bone infections. [] Another study employed a zebrafish embryo model to examine the toxicity of lambda-cyhalothrin (LCT) enantiomers. [] This model is particularly useful for assessing developmental toxicity and can provide insights into the potential adverse effects of chiral pollutants on aquatic organisms. []

Q16: What are the mechanisms of resistance that have been observed against this compound insecticides?

A16: Resistance to phenyl carbamates, like other carbamate insecticides, can arise from various mechanisms, with target site insensitivity being a prominent one. [] Mutations in the AChE gene can alter the enzyme's active site, reducing the binding affinity of the carbamate inhibitor and leading to decreased susceptibility. [] Understanding these resistance mechanisms is crucial for developing strategies to manage resistance and ensure the continued efficacy of insecticides.

Q17: What is the general toxicological profile of phenyl carbamates?

A17: Phenyl carbamates, particularly those designed as insecticides, can exert toxic effects on various organisms, including mammals. [] Their primary mode of action often involves inhibiting acetylcholinesterase, an enzyme critical for nervous system function. [] Exposure to high doses of phenyl carbamates can lead to a range of symptoms associated with cholinergic overstimulation. [] It is vital to handle these compounds with caution and to follow appropriate safety protocols.

Q18: How can the delivery of this compound-based drugs be optimized for targeted therapy?

A18: Optimizing the delivery of this compound-based drugs to specific tissues or cells is an active area of research, particularly for applications like targeted cancer therapy. One promising strategy involves conjugating the this compound drug molecule to a targeting moiety, such as a monoclonal antibody or a small molecule with high affinity for a specific cell surface receptor. [] This approach aims to enhance the drug's accumulation at the desired site of action while minimizing off-target effects and improving therapeutic efficacy. []

Q19: What analytical methods are commonly used for the detection and quantification of phenyl carbamates?

A19: High-performance liquid chromatography (HPLC) is frequently employed for the analysis of phenyl carbamates, especially in complex matrices like environmental samples. [, , ] This technique separates different components of a mixture based on their interactions with a stationary phase (the column packing) and a mobile phase (the solvent). [, , ]

Q20: How does the introduction of this compound groups affect the environmental fate of a pesticide like Avermectin B1a?

A20: Modifying Avermectin B1a with this compound groups was shown to influence its behavior in the environment. Specifically, these modifications led to a decrease in the oil–water partition coefficient (Kₒw) and soil adsorption coefficient (Kf). [] These changes suggest that the modified Avermectin B1a may have increased mobility in soil and water, potentially impacting its persistence, bioavailability, and potential for transport through the environment. []

Q21: How does the solubility of phenyl carbamates in various solvents impact their applications?

A21: The solubility of phenyl carbamates in different solvents is a crucial factor determining their suitability for specific applications. For instance, in the synthesis of methyl N-phenyl carbamate (MPC), the choice of solvent significantly affects the reaction outcome. [] Studies have shown that using solvents like toluene, benzene, or anisole, instead of methanol alone, can enhance both the conversion of phenylurea and the selectivity towards MPC. [] Understanding the solubility behavior of phenyl carbamates is essential for optimizing reaction conditions, developing formulations, and predicting their environmental fate.

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